
N-(6-Chloro-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiazole ring.
Aplicaciones Científicas De Investigación
N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea: Similar structure but with a urea group instead of a thiourea group.
N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea derivatives: Compounds with various substitutions on the benzothiazole or phenyl rings.
Uniqueness
N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea group, in particular, can form strong hydrogen bonds and interact with various biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
1819-50-7 |
|---|---|
Fórmula molecular |
C15H12ClN3S2 |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
1-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C15H12ClN3S2/c1-9-2-5-11(6-3-9)17-14(20)19-15-18-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H2,17,18,19,20) |
Clave InChI |
YBHWILVUCLDENH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)NC2=NC3=C(S2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


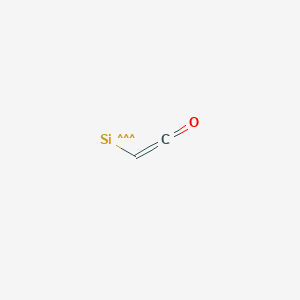
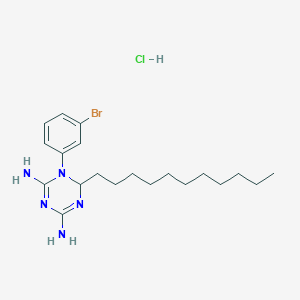
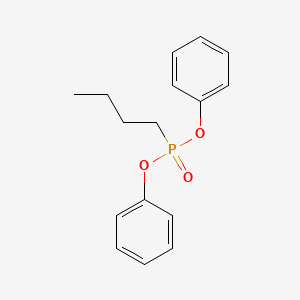
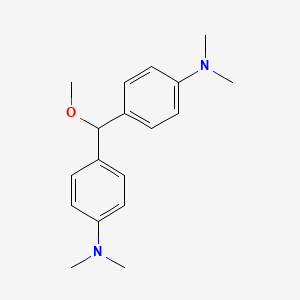

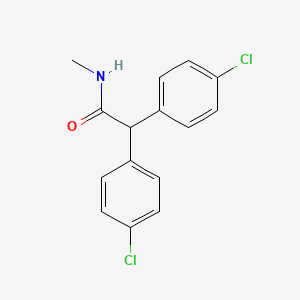

![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
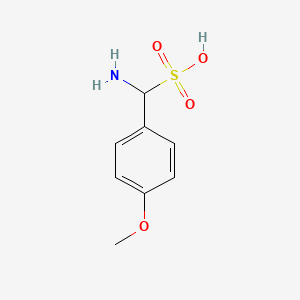
![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)

